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For Researchers, Scientists, and Drug Development Professionals

Abstract
Sopromidine (CAS 79313-75-0) is a potent and stereoselective histamine H₂ receptor agonist.

As the (R)-isomer of the achiral compound impromidine, its pharmacological activity is of

significant interest in the study of histamine receptor function and its potential therapeutic

applications, particularly in the context of neuroprotection. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological activities of sopromidine. Due to the limited availability of direct quantitative data for

sopromidine, this guide also draws upon data from its parent compound, impromidine, to infer

its likely pharmacological profile. Detailed experimental methodologies for relevant assays and

visualizations of key signaling pathways are included to support further research and drug

development efforts.

Chemical Structure and Physicochemical Properties
Sopromidine is a substituted guanidine with two imidazole-containing side chains. Its chemical

structure is characterized by a chiral center, conferring stereoselectivity to its biological activity.

Table 1: Chemical and Physical Properties of Sopromidine
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Property Value Source

IUPAC Name

(R)-1-(1-(1H-imidazol-4-

yl)propan-2-yl)-3-(2-(((5-

methyl-1H-imidazol-4-

yl)methyl)thio)ethyl)guanidine

MedKoo Biosciences[1]

CAS Number 79313-75-0 MedKoo Biosciences[1]

Chemical Formula C₁₄H₂₃N₇S MedKoo Biosciences[1]

Molecular Weight 321.45 g/mol MedKoo Biosciences[1]

SMILES

C--INVALID-LINK--

NC(=N)NCCSCC2=C(C)NC=N

2

MedKoo Biosciences[1]

Appearance Not specified (likely a solid) -

Solubility Not specified -

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Should be

stored dry and in the dark.

MedKoo Biosciences

Biological Activity and Pharmacological Profile
Sopromidine is a potent and stereoselective isomer of the histamine H₂-agonist impromidine.

While specific quantitative data for sopromidine's binding affinity and functional activity are not

readily available in the public domain, its pharmacological profile can be inferred from its

relationship to impromidine.

Histamine H₂ Receptor Agonism
Impromidine is a well-characterized potent partial agonist at the histamine H₂ receptor. This

interaction with the H₂ receptor is responsible for its effects on gastric acid secretion and

cardiovascular parameters. As the (R)-isomer, sopromidine is suggested to have a higher

degree of stereoselectivity in its interaction with the H₂ receptor compared to the affinity-

contributing moiety of impromidine.
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Table 2: Inferred Biological Activity of Sopromidine (based on Impromidine data)

Parameter Description
Inferred
Value/Activity

Source (for
Impromidine)

Target
Histamine H₂

Receptor
Primary target

Activity Partial Agonist
Likely a potent partial

agonist

Binding Affinity (Ki)
Not available for

Sopromidine.

Expected to be in the

nanomolar range.
-

Functional Potency

(EC₅₀)

Not available for

Sopromidine.

Expected to be in the

nanomolar range.
-

Neuroprotective Effects
Sopromidine has been described as a neuroprotective drug. The precise mechanism of its

neuroprotective action is not well-elucidated. It is plausible that its activity at the histamine H₂

receptor contributes to these effects, as H₂ receptors are present in the central nervous system

and are involved in neuromodulation.

Signaling Pathways
As a histamine H₂ receptor agonist, sopromidine is expected to activate the canonical Gs-

adenylyl cyclase signaling pathway.

Histamine H₂ Receptor Signaling Pathway
Activation of the H₂ receptor by an agonist like sopromidine leads to the coupling of the Gs

alpha subunit of the heterotrimeric G protein. This, in turn, activates adenylyl cyclase, which

catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular

cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream

target proteins, leading to a cellular response.
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Figure 1. Histamine H₂ Receptor Signaling Pathway.

Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of

sopromidine's pharmacological properties. The following are generalized protocols for key

assays.

Histamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity

of sopromidine for the histamine H₂ receptor.

Objective: To determine the inhibitory constant (Ki) of sopromidine at the histamine H₂

receptor.

Materials:

Membranes from cells expressing the human histamine H₂ receptor (e.g., CHO or HEK293

cells).

Radioligand: [³H]tiotidine.

Unlabeled competitor: Sopromidine.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Scintillation fluid and vials.

Glass fiber filters.

Filtration apparatus.

Procedure:

Membrane Preparation: Prepare cell membranes expressing the H₂ receptor according to

standard laboratory protocols. Determine the protein concentration of the membrane

preparation.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.

Increasing concentrations of sopromidine (test compound).

A fixed concentration of [³H]tiotidine (typically at its Kd value).

Cell membrane preparation.

For non-specific binding, use a high concentration of an unlabeled H₂ antagonist (e.g., 1

µM tiotidine).

Incubation: Incubate the plate at a specified temperature (e.g., 4°C to prevent internalization)

for a sufficient time to reach equilibrium (e.g., 40 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the

sopromidine concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and

calculate the Ki value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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